Cas no 25854-32-4 (Bromoethane-1,1,2,2-d4)
Bromoethane-1,1,2,2-d4 Chemical and Physical Properties
Names and Identifiers
-
- Ethane-1,1,2,2-d4,1-bromo- (8CI,9CI)
- 1,1,2,2-Tetradeuterioethylbromid
- 1,1,2,2-Tetradeuteroaethylbromid
- 1-Brom-1,1,2,2-tetradeuterio-aethan
- 1-Brom-1,1,2,2-tetradeuterioethan
- 1-Brom-aethan-1.1.2.2-d4
- 1-bromo-1,1,2,2-tetradeuterio-ethane
- 491950_ALDRICH
- bromoethane-1,1,2,2-d4
- Ethyl bromide-1,1,2,2-d4
- I14-52431
- Bromoethane-1,1,2,2-d4, 99 atom % D
- DTXSID90584021
- 1-bromo-1,1,2,2-tetradeuterioethane
- 25854-32-4
- SCHEMBL1331135
- D99051
- 1-bromo-1, 1, 2, 2-tetradeuterioethane
- AKOS015915601
- Bromo(1,1,2,2-~2~H_4_)ethane
- Bromoethane-1,1,2,2-d4
-
- Inchi: 1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2
- InChI Key: RDHPKYGYEGBMSE-LNLMKGTHSA-N
- SMILES: BrC([2H])([2H])C([2H])[2H]
Computed Properties
- Exact Mass: 111.98257g/mol
- Monoisotopic Mass: 111.98257g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 3
- Rotatable Bond Count: 1
- Complexity: 2.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.513 g/mL at 25 °C
- Melting Point: −119 °C(lit.)
- Boiling Point: 37-40 °C(lit.)
- Flash Point: −10 °F
- Refractive Index: n20/D 1.4235(lit.)
- Solubility: Not available
Bromoethane-1,1,2,2-d4 Security Information
- Hazardous Material transportation number:UN 1891 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 45-11-20/21/22-36/37/38
- Safety Instruction: 53-16-26-36/37/39-45
-
Hazardous Material Identification:
- Risk Phrases:45-11-20/21/22-36/37/38
Bromoethane-1,1,2,2-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B684206-5mg |
Bromoethane-1,1,2,2-d4 |
25854-32-4 | 5mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B684206-10mg |
Bromoethane-1,1,2,2-d4 |
25854-32-4 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B684206-50mg |
Bromoethane-1,1,2,2-d4 |
25854-32-4 | 50mg |
$ 167.00 | 2023-04-18 |
Bromoethane-1,1,2,2-d4 Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Bromoethane-1,1,2,2-d4
Bromoethane-1,1,2,2-d4: A Comprehensive Overview
Bromoethane-1,1,2,2-d4 (CAS No. 25854-32-4) is a unique compound that has garnered significant attention in various scientific and industrial applications. This compound is a deuterated derivative of bromoethane, where four hydrogen atoms are replaced with deuterium atoms. The substitution of hydrogen with deuterium significantly alters the physical and chemical properties of the molecule, making it highly valuable in fields such as nuclear magnetic resonance (NMR) spectroscopy, neutron scattering studies, and isotopic labeling.
The CAS No. 25854-32-4 designation uniquely identifies Bromoethane-1,1,2,2-d4 in chemical databases worldwide. This ensures that researchers and professionals can easily reference and locate information about this compound. The deuterated nature of Bromoethane-1,1,2,2-d4 makes it particularly useful in studies requiring precise isotopic analysis. Recent advancements in isotopic labeling techniques have further highlighted its potential in drug discovery and metabolic studies.
One of the most notable applications of Bromoethane-1,1,2,2-d4 is in the field of NMR spectroscopy. Deuterium substitution reduces the splitting effects caused by proton-proton coupling, simplifying complex spectra and enhancing the clarity of analytical results. This property has been leveraged in numerous studies to investigate molecular structures and dynamics at an unprecedented level of detail.
Moreover, Bromoethane-1,1,2,2-d4 plays a crucial role in neutron scattering experiments. The presence of deuterium atoms enhances the scattering contrast, enabling researchers to study molecular interactions and phase transitions with greater precision. Recent research has demonstrated its utility in studying soft matter systems and polymer dynamics under varying environmental conditions.
In terms of synthesis methods for Bromoethane-1,1,2,2-d4 (CAS No. 25854-32-4), several approaches have been explored. Traditional methods involve the substitution of hydrogen atoms with deuterium through catalytic exchange or direct deuteration reactions. However, recent advancements have focused on optimizing these processes to improve yield and purity while minimizing environmental impact.
The demand for Bromoethane-1,1,2,d4 has been steadily increasing due to its versatility across multiple disciplines. Its use in pharmaceutical research has been particularly significant. For instance studies have utilized this compound to track metabolic pathways and assess drug efficacy through isotopic tracing techniques.
Looking ahead the future prospects for Bromoethane-1,d,d,d appear promising as ongoing research continues to uncover new applications for deuterated compounds. Collaborative efforts between academic institutions and industry leaders are expected to drive innovation in this field further solidifying the importance of CAS No 585 -3 -d as a key tool in modern scientific research.
25854-32-4 (Bromoethane-1,1,2,2-d4) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)